molecular formula C8H16Cl2N2O3 B6243446 methyl 1-acetylpiperazine-2-carboxylate dihydrochloride CAS No. 2402828-92-4

methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

Cat. No. B6243446
CAS RN: 2402828-92-4
M. Wt: 259.1
InChI Key:
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Description

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is a chemical compound with the CAS Number: 2402828-92-4 . It has a molecular weight of 259.13 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O3.2ClH/c1-6(11)10-4-3-9-5-7(10)8(12)13-2;;/h7,9H,3-5H2,1-2H3;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.

It is stored at room temperature . The country of origin is UA and it is shipped at normal temperature .

Mechanism of Action

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride has been studied for its potential mechanisms of action. It is believed to interact with proteins and enzymes, and it has been shown to inhibit certain enzyme activities. Additionally, it has been shown to bind to certain receptors, such as opioid receptors, and to modulate their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidative effects. Additionally, it has been shown to modulate the activity of certain enzymes and to inhibit certain enzyme activities.

Advantages and Limitations for Lab Experiments

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride has several advantages and limitations for laboratory experiments. One advantage is that it is commercially available, which makes it easy to obtain. Additionally, it has been used in the synthesis of various compounds, and its properties have been explored for a variety of applications in the fields of biochemistry, physiology, and drug discovery. However, this compound has some limitations, such as its relatively low solubility in water and its tendency to form insoluble complexes with certain compounds.

Future Directions

The future directions for methyl 1-acetylpiperazine-2-carboxylate dihydrochloride research are numerous. For example, further research could be conducted on its potential mechanisms of action and its biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in drug discovery, as well as its potential use in the synthesis of peptides, peptidomimetics, and other bioactive compounds. Furthermore, its solubility and its tendency to form insoluble complexes could be further studied in order to improve its efficacy and safety for laboratory use.

Synthesis Methods

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride can be synthesized using a variety of methods, including the reaction of piperazine and acetic anhydride, the reaction of piperazine and ethyl chloroformate, and the reaction of piperazine and dimethylformamide. The most commonly used method is the reaction of piperazine and acetic anhydride, which results in the formation of a white crystalline solid.

Scientific Research Applications

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride has been studied extensively for its potential applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals and has been explored for its properties in the fields of biochemistry, physiology, and drug discovery. It has been used in the synthesis of various compounds, such as amines, acids, and alcohols. Additionally, it has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds.

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray and storing in a well-ventilated place .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-acetylpiperazine-2-carboxylate dihydrochloride involves the reaction of 1-acetylpiperazine-2-carboxylic acid with methanol and hydrochloric acid to form methyl 1-acetylpiperazine-2-carboxylate, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-acetylpiperazine-2-carboxylic acid", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: 1-acetylpiperazine-2-carboxylic acid is dissolved in methanol.", "Step 2: Hydrochloric acid is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: The solvent is removed under reduced pressure to obtain methyl 1-acetylpiperazine-2-carboxylate as a white solid.", "Step 4: Methyl 1-acetylpiperazine-2-carboxylate is dissolved in hydrochloric acid.", "Step 5: The solution is stirred at room temperature for several hours to form the dihydrochloride salt of methyl 1-acetylpiperazine-2-carboxylate.", "Step 6: The dihydrochloride salt is filtered and washed with cold diethyl ether to obtain the final product as a white solid." ] }

CAS RN

2402828-92-4

Molecular Formula

C8H16Cl2N2O3

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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